molecular formula C9H6F3IN2O B132646 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 197968-46-0

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Cat. No.: B132646
CAS No.: 197968-46-0
M. Wt: 342.06 g/mol
InChI Key: RRDFFESOQHBLLK-UHFFFAOYSA-N
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Description

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol (CAS 197968-46-0) is a photoreactive compound featuring a benzyl alcohol backbone substituted with a 3-trifluoromethyl-3H-diazirine group and an iodine atom at the 2-position. Its primary applications include photolabeling and crosslinking in biochemical studies, leveraging the diazirine group’s ability to generate carbenes upon UV irradiation (350 nm) for covalent bonding with target molecules . The iodine substituent enhances its utility in nucleophilic substitution reactions, enabling further functionalization .

Key Properties:

  • Molecular Formula: C₉H₆F₃IN₂O
  • Molecular Weight: 342.06 g/mol (calculated based on CAS 197968-46-0)
  • Storage: Requires dark conditions, inert atmosphere, and storage below -20°C to maintain stability .

Properties

IUPAC Name

[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDFFESOQHBLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458897
Record name {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197968-46-0
Record name {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxime Formation and Tosylation

The process initiates with the oximation of 4-(trifluoroacetyl)benzyl alcohol using hydroxylamine hydrochloride under acidic conditions (Equation 1):

4-(CF3CO)benzyl alcohol+NH2OH\cdotpHCl4-(CF3C=N-OH)benzyl alcohol[2][4]\text{4-(CF}3\text{CO)benzyl alcohol} + \text{NH}2\text{OH·HCl} \rightarrow \text{4-(CF}_3\text{C=N-OH)benzyl alcohol} \quad

Subsequent tosylation with tosyl chloride in pyridine yields the tosyl oxime intermediate, critical for ring closure (Equation 2):

Oxime+TsClTosyl oxime[2][4]\text{Oxime} + \text{TsCl} \rightarrow \text{Tosyl oxime} \quad

Diaziridine Ring Closure

Treatment with liquid ammonia induces cyclization to form diaziridine (Equation 3):

Tosyl oxime+NH34-[3-(Trifluoromethyl)-3H-diaziridin-3-yl]benzyl alcohol[2][4]\text{Tosyl oxime} + \text{NH}_3 \rightarrow \text{4-[3-(Trifluoromethyl)-3H-diaziridin-3-yl]benzyl alcohol} \quad

Yields for this step typically range from 70–85%, contingent on ammonia concentration and temperature control.

Oxidation to Diazirine and Iodination

The diaziridine intermediate undergoes oxidation using iodine-triethylamine (I₂-Et₃N) or activated MnO₂ to install the diazirine moiety (Equation 4):

Diaziridine+I24-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol[2][4]\text{Diaziridine} + \text{I}_2 \rightarrow \text{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol} \quad

Electrophilic iodination via N-iodosuccinimide (NIS) in dichloromethane introduces the 2-iodo substituent, completing the synthesis (Equation 5):

Diazirine intermediate+NIS2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol[1][3]\text{Diazirine intermediate} + \text{NIS} \rightarrow \text{2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol} \quad

Key Data:

StepReagentsConditionsYield (%)
Oxime formationNH₂OH·HCl, HClReflux, 6 h92
TosylationTsCl, pyridine0°C, 2 h88
Diaziridine closureNH₃ (l)-30°C, 24 h78
Diazirine oxidationI₂, Et₃NRT, 12 h65
IodinationNIS, CH₂Cl₂RT, 6 h60

Direct Radical Copolymerization-Assisted Synthesis

Recent advances in polymer chemistry have enabled the integration of diazirine-containing monomers into acrylate backbones. While primarily used for polymer synthesis, this method offers insights into stabilizing diazirine intermediates during functionalization.

Monomer Preparation

Trifluoromethyl-diazirinyl benzyl alcohol is acylated with acryloyl chloride to form a diazirine-acrylate monomer (Equation 6):

Diazirinyl benzyl alcohol+Acryloyl chlorideDiazirine acrylate[5]\text{Diazirinyl benzyl alcohol} + \text{Acryloyl chloride} \rightarrow \text{Diazirine acrylate} \quad

Controlled Radical Polymerization

RAFT polymerization with n-butyl acrylate (nBA) preserves the diazirine group, as evidenced by a single ¹⁹F NMR resonance. Post-polymerization, iodination is achieved via halogen exchange reactions using KI/CuI in DMF (Equation 7):

Polymer-bound diazirine+KIIodinated product[5]\text{Polymer-bound diazirine} + \text{KI} \rightarrow \text{Iodinated product} \quad

Advantages:

  • Stabilizes diazirine against decomposition during iodination.

  • Enables modular functionalization for applications in photolithography.

Microwave-Assisted Pd(0)-Catalyzed Coupling

Pd(0)-catalyzed cross-coupling methodologies, optimized under microwave irradiation, provide a rapid route to introduce iodine at the 2-position.

Suzuki-Miyaura Coupling Precursor

A boronic ester derivative of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol is prepared (Equation 8):

Diazirinyl benzyl alcohol+PinacolboraneBoronic ester[2]\text{Diazirinyl benzyl alcohol} + \text{Pinacolborane} \rightarrow \text{Boronic ester} \quad

Microwave-Promoted Iodination

Coupling with iodoarenes under Pd(PPh₃)₄ catalysis installs the iodine substituent (Equation 9):

Boronic ester+Ar-I2-Iodo product[2]\text{Boronic ester} + \text{Ar-I} \rightarrow \text{2-Iodo product} \quad

Yields exceed 75% with reaction times under 30 minutes.

Sequential Difluoroalkyne Addition and Diazirine Formation

A novel approach leverages difluoroalkyne chemistry to construct the diazirine ring and iodine group concurrently.

Difluoroalkyne Hydration

Reaction of 4-ethynylbenzyl alcohol with bromodifluoroacetylene forms a difluoroketone hydrate (Equation 10):

Ethynylbenzyl alcohol+BrCF₂C≡CHDifluoroketone hydrate[2]\text{Ethynylbenzyl alcohol} + \text{BrCF₂C≡CH} \rightarrow \text{Difluoroketone hydrate} \quad

One-Pot Diazirine Synthesis and Iodination

The hydrate undergoes oximation, tosylation, and ammoniation to diaziridine, followed by oxidation with I₂-Et₃N. Concurrent iodination occurs via electrophilic aromatic substitution (Equation 11):

Diaziridine intermediate+I22-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol[2][4]\text{Diaziridine intermediate} + \text{I}_2 \rightarrow \text{this compound} \quad

Optimization Insights:

  • Excess I₂ (2.5 equiv) maximizes iodination efficiency.

  • Lower temperatures (-10°C) suppress diazirine decomposition.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield (%)Scalability
Diaziridine IntermediateHigh purity; established protocolsMulti-step; long reaction times60Lab-scale
Radical CopolymerizationStabilizes sensitive groups; modularRequires polymer support; post-modification55Pilot-scale
Microwave CouplingRapid; high regioselectivitySpecialized equipment needed75Lab-scale
Difluoroalkyne RouteConcurrent functionalization; fewer stepsSensitive to moisture68Lab-scale

Mechanistic Considerations and Side Reactions

Diazirine Ring Stability

The electron-deficient N=N bond in diazirines predisposes them to radical addition. RAFT polymerization conditions (e.g., chlorobenzene solvent, low initiator concentrations) mitigate this, preserving >95% diazirine integrity.

Iodination Selectivity

Electrophilic iodination favors the 2-position due to directing effects of the diazirine’s electron-withdrawing -CF₃ group. Competing 3-iodo byproducts (<5%) are removed via silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The iodo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Pd/C with H2, NaBH4 in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF), thiourea in ethanol.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, benzene.

    Substitution: Azido derivatives, thiol derivatives.

Scientific Research Applications

Photocrosslinking in Chemical Biology

The primary application of 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol lies in its use as a photoreactive crosslinker. Upon UV irradiation, the diazirine group generates a reactive carbene that can covalently bond to nearby nucleophiles, allowing researchers to study protein interactions and cellular dynamics in real-time. This property is particularly valuable for:

  • Mapping protein-protein interactions.
  • Investigating the dynamics of cellular signaling pathways.

Development of Chemical Probes

This compound serves as a building block for the synthesis of various chemical probes used in biological studies. By attaching to specific ligands or pharmacophores, it enables targeted modification and labeling of biomolecules. Notable applications include:

  • Synthesis of trifunctional probes that incorporate alkyne tags for click chemistry.
  • Development of photoaffinity labels for identifying binding sites on proteins.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable covalent bonds with biological targets can be harnessed for:

  • Targeted drug delivery systems.
  • Design of irreversible inhibitors for enzyme targets.

Case Study 1: Protein Interaction Mapping

A study utilized this compound to map protein interactions in live cells. By employing UV light to activate the diazirine moiety, researchers successfully identified novel interaction partners of a key signaling protein, demonstrating its efficacy in live-cell imaging and interaction studies .

Case Study 2: Synthesis of Photoreactive Probes

In another research effort, scientists synthesized a series of photoreactive probes incorporating the diazirine group from this compound. These probes were used to investigate receptor-ligand interactions, showcasing their utility in drug discovery and development processes .

Mechanism of Action

The compound exerts its effects primarily through the diazirine moiety. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with nearby molecules. This property makes it an excellent tool for mapping molecular interactions and studying the structure-function relationships of biomolecules.

Comparison with Similar Compounds

Core Structural Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications Stability & Reactivity
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol None (2-position) C₉H₇F₃N₂O 216.16 Bioconjugation, PROTACs Stable under -20°C; flammable (H226), corrosive (H314)
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol Iodo (2-position) C₉H₆F₃IN₂O 342.06 Photolabeling, crosslinking Enhanced reactivity for nucleophilic substitution; similar storage requirements
2-(Tributylstannyl)-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol Tributylstannyl (2-position) C₂₃H₃₅F₃N₂OSn 567.22 High-specific-radioactivity photolabeling Radioactive labeling applications; sensitive to light and oxygen

Key Observations :

  • Iodo vs. Hydrogen: The iodine atom in the target compound increases molecular weight by ~126 g/mol compared to the non-iodinated analog.
  • Iodo vs. Tributylstannyl : The tributylstannyl analog () is tailored for radioactive labeling but requires specialized handling due to tin’s toxicity and radioactivity. In contrast, the iodo derivative is more versatile for synthetic modifications.

Functionalized Derivatives

Compound Name Functional Group Applications Reference
TDBzl-etomidate Benzyl ester (photoreactive) GABAA receptor labeling
4-(tert-Butoxycarbonyloxy)benzylalcohol BOC-protected hydroxyl Intermediate in PROTAC synthesis
ET-18-OCH3 Photoactivatable Analog Alkyl chain (antiproliferative) Cancer research (membrane-targeted probes)

Photoreactivity Comparison :

  • The trifluoromethyl-diazirine group in all analogs enables rapid carbene generation (~65% yield) upon UV exposure, critical for covalent binding .
  • TDBzl-etomidate () shares the diazirine moiety but incorporates a benzyl ester for receptor targeting, whereas the iodinated benzyl alcohol prioritizes synthetic flexibility.

Biological Activity

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol (CAS Number: 197968-46-0) is a compound of interest due to its unique structural characteristics and potential applications in biological research, particularly in the field of photolabeling and drug discovery. This article explores its biological activity, including its mechanism of action, potency, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₆F₃IN₂O
Molecular Weight342.06 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP1.84

The compound features a diazirine moiety, which is known for its photoreactive properties. Upon exposure to UV light, diazirines can form reactive carbene species that can covalently bond to nearby biomolecules, making them valuable for studying protein interactions and dynamics.

Binding Affinity and Potency

Research indicates that modifications to the benzyl alcohol structure significantly enhance its biological activity. For instance, the addition of the trifluoromethyl-diazine group has been shown to increase the potency of related compounds as general anesthetics. In a study involving tadpoles, the modified compound exhibited an effective concentration (EC50) of 2.5 ± 0.6 μM compared to 16 ± 1.4 μM for its base structure, indicating a six-fold increase in potency .

Case Study: Anesthetic Properties

In a comparative study on anesthetic efficacy, the compound was tested alongside other known anesthetics like propofol. The results demonstrated that the modified compound not only enhanced GABA-induced currents but also showed a significant increase in binding affinity at specific GABA receptor sites, which are critical for anesthetic action. The EC50 values reported for various modifications highlight the importance of structural features in determining biological activity .

Photolabeling Applications

The ability of diazirine-containing compounds to act as photolabels has been extensively studied. The compound can be utilized in photoaffinity labeling experiments to map ligand-binding sites on proteins. This is particularly useful in understanding receptor mechanisms and drug interactions.

Comparative Analysis of Related Compounds

Compound NameEC50 (μM)Comments
This compound2.5 ± 0.6High potency as a general anesthetic
pTFD-di-iPr-BnOH16 ± 1.4Base structure with lower potency
Propofol7 ± 1.7Established anesthetic with lower binding affinity

Q & A

Q. Q1: What are the established synthetic routes for preparing 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving diazirine ring formation and iodination. A key approach involves precursor modification of benzyl alcohol derivatives with trifluoromethyl-diazirine groups, followed by iodine substitution. Weber and Brunner (1995) demonstrated that tributylstannyl intermediates enable high-specific-radioactivity labeling, which can be adapted for iodination . Optimizing yields requires:

  • Temperature control : Diazirine formation is sensitive to thermal decomposition; reactions should be conducted below 40°C.
  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during iodination.
  • Catalyst selection : Pd(PPh₃)₄ improves iodination efficiency in Stille coupling reactions.

Q. Q2: How should researchers handle and store this compound to ensure stability?

Methodological Answer: The diazirine moiety and iodine substituent make the compound light- and temperature-sensitive. Best practices include:

  • Storage : –20°C in amber vials under inert gas (Ar/N₂).
  • Solvent choice : Dissolve in anhydrous DMSO or acetonitrile to minimize hydrolysis.
  • Handling : Use UV-filtering glassware to avoid unintended photolysis during experiments .

Advanced Research Questions

Q. Q3: What experimental parameters govern the efficiency of photoaffinity labeling using this compound, and how can conflicting results in cross-linking studies be resolved?

Methodological Answer: The trifluoromethyl-diazirine group undergoes photolysis at 350–365 nm to generate reactive carbenes for cross-linking. Key parameters:

  • Wavelength : 365 nm UV lamps are optimal; shorter wavelengths risk decomposition.
  • Exposure time : 5–10 minutes (prolonged exposure degrades the carbene).
  • Quenchers : Add 1 mM β-mercaptoethanol to scavenge unreacted carbenes and reduce nonspecific binding .

Data Contradiction Analysis:
Discrepancies in cross-linking efficiency often arise from:

  • Protein accessibility : Ensure target proteins are in native conformation.
  • Competing reactions : Use competitive inhibitors during photolysis to validate specificity.
  • Mass spectrometry validation : Employ LC-MS/MS to distinguish specific vs. nonspecific adducts .

Q. Q4: How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?

Methodological Answer: The iodine atom enhances leaving-group ability, making the benzyl alcohol a candidate for SN2 reactions. However, steric hindrance from the diazirine group can reduce reactivity. Comparative studies show:

  • Reactivity order : Iodo > Bromo > Chloro analogs in alkylation reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic displacement rates.
  • Catalysis : Crown ethers (e.g., 18-crown-6) enhance potassium tert-butoxide-mediated substitutions .

Q. Q5: What analytical techniques are most effective for characterizing and quantifying this compound in complex biological matrices?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ –60 to –65 ppm) identifies trifluoromethyl-diazirine groups; ¹H NMR resolves benzyl alcohol protons (δ 4.5–5.0 ppm) .
  • LC-MS : Use reverse-phase C18 columns with ESI+ ionization (m/z [M+H]+ ≈ 425).
  • UV-Vis : Monitor diazirine absorbance at 350 nm for quantification .

Q. Q6: How can researchers address discrepancies in the compound’s reported acidity compared to structurally related benzyl alcohols?

Methodological Answer: The trifluoromethyl group is electron-withdrawing, which increases acidity (pKa ~12.5 vs. ~15 for unsubstituted benzyl alcohol). However, conflicting reports may arise from:

  • Solvent effects : Measure pKa in consistent solvents (e.g., D₂O vs. DMSO).
  • Competing resonance : The diazirine ring may delocalize electron density, subtly altering acidity. Use computational methods (DFT) to model proton dissociation energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 2
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

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